molecular formula C8H7NOS2 B1598025 [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol CAS No. 54986-94-6

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol

Cat. No.: B1598025
CAS No.: 54986-94-6
M. Wt: 197.3 g/mol
InChI Key: TZBZCRGHSMCQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol is a useful research compound. Its molecular formula is C8H7NOS2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, helping to neutralize reactive oxygen species and protect cells from oxidative damage. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are crucial for cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cancer cell lines, it has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. This suggests that this compound may influence cell signaling pathways involved in cell proliferation and survival . Furthermore, it has been shown to affect gene expression by modulating transcription factors and epigenetic markers, thereby influencing cellular metabolism and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been found to inhibit the activity of certain proteases, which are involved in protein degradation and turnover . Additionally, it can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can affect the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways related to energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and chromatin-modifying enzymes, influencing gene expression . Additionally, this compound can be targeted to mitochondria, where it may affect mitochondrial function and energy production . Post-translational modifications, such as phosphorylation and ubiquitination, can also regulate its subcellular localization and activity .

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBZCRGHSMCQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379986
Record name [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54986-94-6
Record name [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54986-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 72, ethyl 2-(2-thienyl)-4-thiazolecarboxylate was reduced with lithium aluminum hydride to give crystals of 2-(2-thienyl)-4-thiazolylmethanol. The yield was 94%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 54-55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol
Reactant of Route 2
Reactant of Route 2
[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol
Reactant of Route 3
[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol
Reactant of Route 4
[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol
Reactant of Route 5
Reactant of Route 5
[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol
Reactant of Route 6
[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.